molecular formula C26H23N3O2 B2381121 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 887885-61-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2381121
CAS No.: 887885-61-2
M. Wt: 409.489
InChI Key: YQWPSBWAWRSGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a hybrid structure combining a benzimidazole-piperidine scaffold, a motif known for its diverse biological activity, with a xanthene group. Compounds based on the 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure have been identified as potential anti-inflammatory agents, showing potent inhibitory activity on the production of key inflammatory mediators like NO and TNF-α in cellular models . The structural core is also of significant interest in medicinal chemistry for the discovery of new therapeutic agents, including inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response , and has been explored in the development of signaling-biased agonists for G-protein coupled receptors . The integration of the 9H-xanthen-9-yl group is expected to influence the compound's physicochemical properties and biological interactions, potentially leading to unique research applications. This product is intended for research purposes only by qualified laboratory professionals.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c30-26(24-18-7-1-5-11-22(18)31-23-12-6-2-8-19(23)24)29-15-13-17(14-16-29)25-27-20-9-3-4-10-21(20)28-25/h1-12,17,24H,13-16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPSBWAWRSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and xanthene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The central methanone group (C=O) is susceptible to nucleophilic attack. Reactions typically involve:

Reaction TypeReagents/ConditionsProductReference
Grignard AdditionRMgX (R = alkyl/aryl), dry etherTertiary alcohol derivative
ReductionNaBH₄, LiAlH₄, or catalytic hydrogenationSecondary alcohol (9H-xanthen-9-yl)methanol

Mechanistic Notes :

  • Ketone reduction with NaBH₄ proceeds via a hydride transfer mechanism, yielding a secondary alcohol.

  • Grignard reagents add to the carbonyl carbon, forming a tetrahedral intermediate that protonates to generate alcohol.

Benzoimidazole Ring Modifications

The 1H-benzoimidazol-2-yl group participates in electrophilic substitutions and coordination reactions:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated benzoimidazole derivatives
Metal ComplexationTransition metal salts (e.g., Cu²⁺)Coordination complexes with potential catalytic/pharmacological activity

Key Findings :

  • Alkylation occurs preferentially at the N1 position of the benzoimidazole ring under basic conditions .

  • Metal complexes often retain the ketone and xanthene functionalities, suggesting orthogonal reactivity.

Piperidine Ring Functionalization

The piperidine moiety undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProductReference
AcylationAcetyl chloride, pyridineN-acetylpiperidine derivative
OxidationmCPBA (meta-chloroperbenzoic acid)Piperidine N-oxide

Synthetic Utility :

  • Acylation modifies the amine’s electronic properties, potentially enhancing solubility or bioactivity.

  • N-Oxides are intermediates in C–H activation reactions.

Xanthene Ring Reactivity

The 9H-xanthen-9-yl group exhibits photophysical and redox activity:

Reaction TypeReagents/ConditionsProductReference
PhotooxidationO₂, UV lightXanthene endoperoxide
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitrated xanthene derivatives

Notable Observations :

  • Photooxidation forms endoperoxides, which are thermally reversible.

  • Nitration occurs at the electron-rich positions (C2 and C7) of the xanthene ring.

Cross-Coupling Reactions

The aryl groups enable transition-metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki–MiyauraAryl boronic acid, Pd(PPh₃)₄, baseBiaryl derivatives
Buchwald–HartwigAryl halide, Pd catalyst, ligandC–N coupled products

Optimized Conditions :

  • Suzuki couplings require anhydrous solvents (e.g., THF) and elevated temperatures (80–100°C) .

  • Buchwald–Hartwig amination achieves C–N bond formation with >80% yield using BrettPhos as a ligand .

Hydrolytic Stability

The compound’s stability under acidic/basic conditions:

ConditionOutcomeReference
1M HCl, refluxBenzoimidazole ring hydrolysis
1M NaOH, room temperatureKetone remains intact; xanthene stable

Degradation Pathway :

  • Acidic hydrolysis cleaves the benzoimidazole ring into o-phenylenediamine and carboxylic acid derivatives .

Redox Behavior

Electrochemical studies reveal:

ProcessPotential (V vs. SCE)Reference
Oxidation+1.2 (irreversible, xanthene ring)
Reduction-1.8 (ketone group)

Implications :

  • The xanthene moiety contributes to redox activity, suggesting utility in sensor applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is C19H19N3OC_{19}H_{19}N_{3}O with a molecular weight of 305.4 g/mol. The compound features a complex structure that includes a piperidine ring and a benzoimidazole moiety, which are known for their biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzimidazole compounds have been synthesized and evaluated for their in vitro antimicrobial activities against various pathogens. The results indicated significant antibacterial and antifungal properties, suggesting that the compound could be effective against resistant strains of bacteria and fungi .

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives of benzimidazole, including those related to this compound, and tested them against Mycobacterium tuberculosis and other pathogens. The findings showed that certain derivatives exhibited promising activity with minimal inhibitory concentrations comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the benzoimidazole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cancer Cell Line Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the viability of cancer cells, including those from breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that compounds with similar structures may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation.

Case Study: Neuroprotection Against Oxidative Stress

Studies have shown that certain benzimidazole derivatives can protect neuronal cells from oxidative damage induced by toxic agents. This suggests that this compound may have applications in treating conditions such as Alzheimer's disease .

Summary Table of Applications

ApplicationActivity TypeReference
AntimicrobialBacterial & Fungal
AnticancerCell Proliferation Inhibition
NeuroprotectiveOxidative Stress Inhibition

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The xanthene group can contribute to the compound’s fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone,” a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Melting Point (°C) Key Properties/Activities References
Target Compound: this compound Benzimidazole-piperidine-xanthene hybrid 312.42 N/A N/A Bilastine impurity; aromatic π-system
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) Benzimidazole-piperidine with trifluoromethylphenyl substituent 399.36 67 178–185 Nonretinoid antagonist; enhanced lipophilicity
(4-((1H-Benzo[d]imidazol-2-yl)(phenyl)methyl)piperazin-1-yl)(Phenyl)methanone (11c) Benzimidazole-piperazine-phenyl hybrid 396.45 65.45 N/A Antimicrobial potential; flexible piperazine linker
4-Benzyl-1-(9H-xanthen-9-ylcarbonyl)piperidine Xanthene-piperidine-benzyl hybrid 383.48 N/A N/A Predicted high hydrophobicity (pKa ≈ -0.72)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones Benzimidazole-thiazolidinone hybrids ~350–400 (varies) 60–75 150–200 Antimicrobial activity; thiazolidinone core

Key Observations

Structural Diversity and Pharmacophore Influence: The target compound’s xanthene group distinguishes it from analogs like Compound 65 (), which features a trifluoromethylphenyl group. Xanthene’s extended aromatic system may enhance π-π interactions in biological systems but could reduce solubility compared to the electron-withdrawing CF₃ group in Compound 65 . Piperidine vs. In contrast, the target’s piperidine ring offers rigidity, which may stabilize interactions with flat binding pockets .

Yields for benzimidazole derivatives typically range from 60–75%, as seen in and , suggesting efficient synthetic routes for this class .

Physicochemical Properties: The xanthene moiety in the target compound and ’s analog contributes to high molecular weights (>380 g/mol) and predicted hydrophobicity (e.g., pKa ≈ -0.72) . Melting Points: Compound 65 () exhibits a melting point of 178–185°C, consistent with crystalline benzimidazole derivatives. The absence of data for the target compound suggests further experimental characterization is needed .

Biological Relevance: While the target compound is primarily noted as a Bilastine impurity, structurally related analogs demonstrate diverse activities. For example, Compound 65 acts as a nonretinoid antagonist of retinol-binding protein, while thiazolidinone-benzimidazole hybrids () show antimicrobial activity . The xanthene group’s role in the target compound remains unexplored but could modulate pharmacokinetic properties like metabolic stability.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that combines a benzimidazole moiety, a piperidine ring, and a xanthene group. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H20N2OC_{21}H_{20}N_2O, with a molecular weight of approximately 328.4 g/mol. Its structure allows for diverse interactions with biological macromolecules, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Studies on related benzimidazole derivatives have shown promise in treating neurodegenerative diseases by inhibiting neuroinflammation and oxidative stress. For example, certain derivatives have been reported to reduce the release of pro-inflammatory cytokines in LPS-stimulated macrophages, highlighting their anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been documented extensively. Preliminary studies indicate that this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

StudyFindings
Study 1 Investigated the anticancer activity of benzimidazole derivatives; compound showed IC50 values in the micromolar range against various cancer cell lines .
Study 2 Evaluated neuroprotective effects; demonstrated reduction in IL-1β release from human macrophages .
Study 3 Assessed antimicrobial efficacy; showed significant inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : It can interfere with critical signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis.
  • DNA Interaction : The presence of the xanthene group may facilitate intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Q & A

Q. What are the common synthetic routes for synthesizing (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone, and what critical parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves coupling benzoimidazole and xanthene moieties via nucleophilic substitution or condensation reactions. Key steps include:
  • Piperidine-Benzimidazole Formation : Reacting 4-aminopiperidine derivatives with benzimidazole precursors under reflux conditions, often using brominated intermediates (e.g., HBr in acetic acid) .
  • Xanthene Coupling : Introducing the xanthen-9-yl group via ketone formation, employing reagents like 9H-xanthen-9-carbonyl chloride in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (SiO₂, cyclohexane/EtOAc gradients) or recrystallization for final isolation .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict anhydrous conditions to avoid side reactions .
  • Catalysts : Use of triethylamine or DMAP accelerates coupling efficiency .
  • Temperature : Reflux (80–120°C) is common for imidazole ring closure, while lower temperatures (0–25°C) prevent decomposition during xanthene coupling .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
Benzimidazole FormationHBr/AcOH-11065–75
Xanthene CouplingDCMEt₃N2550–60
PurificationCyclohexane/EtOAc-2580–85

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirms regiochemistry of the piperidine-benzimidazole junction (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for piperidine CH₂ groups) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the xanthene moiety .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 458.2234) and detects impurities .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. Data Interpretation Tips :

  • Compare experimental shifts with computational predictions (e.g., DFT calculations) to validate stereochemistry .
  • Use melting point consistency (±2°C) to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the coupling of benzoimidazole and xanthene moieties?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% through enhanced energy transfer .
  • Protecting Groups : Temporarily block reactive sites on the xanthene ring (e.g., tert-butyloxycarbonyl [Boc]) to direct coupling .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling for aryl-aryl bonds, though solvent compatibility must be tested .

Case Study :
In analogous compounds, switching from THF to DMF increased yields from 45% to 68% by stabilizing intermediates .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:
  • Conformational Sampling : Use molecular dynamics (MD) simulations to model rotamer populations and compare averaged NMR shifts with experiments .
  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to adjust DFT-predicted chemical shifts .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable; compare with computational geometry .

Example :
For a related xanthene derivative, MD simulations revealed a 70:30 rotamer ratio, aligning δ 7.8 ppm (experimental) with the dominant conformer’s predicted shift .

Contradiction Analysis

  • vs. 14 : uses HBr/AcOH for benzimidazole cyclization, while employs brominated intermediates. Both methods are valid but context-dependent; HBr/AcOH is preferable for moisture-sensitive substrates.
  • vs. 6 : recommends DMAP for coupling, whereas highlights Et₃N. DMAP is superior for sterically hindered reactions, while Et₃N suits less complex systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.